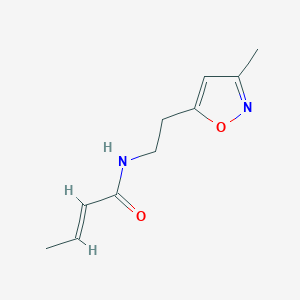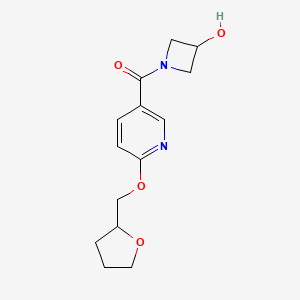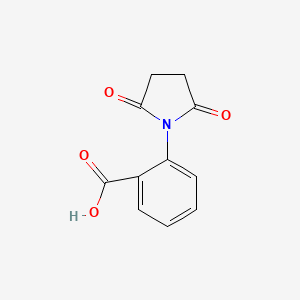
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, commonly known as MIPEP or MIBE, is a small molecule inhibitor that targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. MIPEP has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
作用机制
MIPEP targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. By inhibiting the mitochondrial peptidase, MIPEP disrupts mitochondrial protein processing, leading to mitochondrial dysfunction and ultimately cell death in cancer cells. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
生化和生理效应
MIPEP has been shown to have various biochemical and physiological effects. In cancer cells, MIPEP induces apoptosis by disrupting mitochondrial protein processing and causing mitochondrial dysfunction. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
实验室实验的优点和局限性
MIPEP has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and modify. MIPEP has also been extensively studied for its potential therapeutic applications in various diseases. However, MIPEP also has limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. MIPEP also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for MIPEP research. In cancer research, MIPEP could be further studied for its potential as a cancer therapeutic in combination with other cancer treatments. In neurodegenerative disorder research, MIPEP could be further studied for its potential as a neuroprotective agent in various neurodegenerative disorders. In metabolic disorder research, MIPEP could be further studied for its potential as a therapeutic agent in various metabolic disorders. Additionally, the development of MIPEP analogs with improved solubility and specificity could enhance its potential as a therapeutic agent.
合成方法
MIPEP is synthesized through a multistep process involving the reaction of 3-methylisoxazole-5-carboxylic acid with ethylamine to form the corresponding amide. The amide is then subjected to a Horner-Wadsworth-Emmons reaction with but-2-enal to produce the final product, MIPEP.
科学研究应用
MIPEP has been extensively studied for its potential therapeutic applications. In cancer research, MIPEP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MIPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorder research, MIPEP has been shown to protect against mitochondrial dysfunction and oxidative stress in models of Parkinson's disease and Alzheimer's disease. MIPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorder research, MIPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. MIPEP has also been shown to reduce inflammation and oxidative stress in models of nonalcoholic fatty liver disease.
属性
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2455277.png)
![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2455289.png)



![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)
![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)